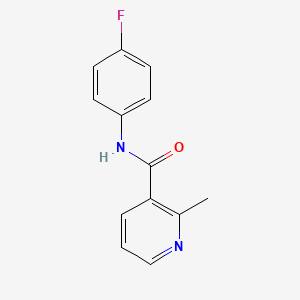

N-(4-Fluorophenyl)-2-methylpyridine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(4-Fluorophenyl)-2-methylpyridine-3-carboxamide” is a chemical compound that likely contains a pyridine ring, which is a basic heterocyclic ring structure found in many important natural products and pharmaceuticals . The compound also contains a fluorophenyl group, which is often used in medicinal chemistry due to the unique properties of fluorine .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable 2-methylpyridine derivative with 4-fluorophenylcarboxylic acid or a derivative thereof . The exact conditions would depend on the specific reagents used .Molecular Structure Analysis

The molecular structure of this compound would be characterized by a pyridine ring substituted at the 2-position with a methyl group and at the 3-position with a carboxamide group linked to a 4-fluorophenyl group . The exact geometry would depend on the specific electronic and steric interactions in the molecule .Chemical Reactions Analysis

As a pyridine derivative, this compound could potentially undergo a variety of reactions, including electrophilic and nucleophilic substitutions . The presence of the carboxamide group could also allow for reactions involving the carbonyl or the amide nitrogen .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its specific structure . For example, the presence of the fluorine atom could affect its lipophilicity and therefore its absorption and distribution in the body .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

In the realm of medicinal chemistry, derivatives similar to N-(4-Fluorophenyl)-2-methylpyridine-3-carboxamide have been synthesized and evaluated for their biological activity. For instance, the compound BMS-777607, a Met kinase inhibitor with a structure related to N-(4-Fluorophenyl)-2-methylpyridine-3-carboxamide, demonstrated complete tumor stasis in a Met-dependent GTL-16 human gastric carcinoma xenograft model, highlighting its potential in cancer therapy (Schroeder et al., 2009).

Neuroimaging and Diagnostic Applications

Another application is in neuroimaging, where derivatives of N-(4-Fluorophenyl)-2-methylpyridine-3-carboxamide have been explored as potential radioligands for PET imaging. Specifically, compounds labeled with carbon-11 were synthesized for the noninvasive assessment of peripheral benzodiazepine type receptors in vivo, which is crucial for studying neurological disorders (Matarrese et al., 2001).

Antitumor and Cytotoxic Activity

The synthesis and evaluation of carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones, which are structurally related to N-(4-Fluorophenyl)-2-methylpyridine-3-carboxamide, have shown potent cytotoxicity against various cancer cell lines. This suggests their potential as lead compounds for the development of new anticancer drugs (Deady et al., 2005).

Fluorescence-Conjugated Applications

Fluorescence-conjugated derivatives of N-(4-Fluorophenyl)-2-methylpyridine-3-carboxamide, specifically Py-Im polyamide–fluorophore conjugates, have been developed for sequence-specific DNA binding. These conjugates can be utilized in biological imaging and in studying the interactions between synthetic molecules and DNA, providing insights into gene regulation and the potential for therapeutic interventions (Vaijayanthi et al., 2012).

Antibacterial Applications

In the field of antibacterial research, a novel 8-chloroquinolone derivative with a distorted orientation of the N1-(5-amino-2,4-difluorophenyl) group, structurally related to N-(4-Fluorophenyl)-2-methylpyridine-3-carboxamide, exhibited extremely potent activities against both Gram-positive and Gram-negative bacteria. This finding emphasizes the potential of such compounds in developing new antibacterial agents (Kuramoto et al., 2003).

Wirkmechanismus

Target of Action

Similar compounds have been found to interact with multiple receptors , suggesting that this compound may also have a broad range of targets.

Mode of Action

It’s known that similar compounds can inhibit certain enzymes . This inhibition could lead to overexpression of certain genes, potentially influencing cell behavior .

Biochemical Pathways

Similar compounds have been found to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, and antioxidant activities . This suggests that N-(4-Fluorophenyl)-2-methylpyridine-3-carboxamide may also affect multiple biochemical pathways.

Pharmacokinetics

Similar compounds have been predicted to have good pharmacokinetic properties based on in silico studies .

Result of Action

Similar compounds have been found to have a variety of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular level .

Action Environment

It’s known that factors such as ph, temperature, and the presence of other molecules can influence the action of similar compounds .

Safety and Hazards

Eigenschaften

IUPAC Name |

N-(4-fluorophenyl)-2-methylpyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FN2O/c1-9-12(3-2-8-15-9)13(17)16-11-6-4-10(14)5-7-11/h2-8H,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQFHMVYEDWSXMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=N1)C(=O)NC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Fluorophenyl)-2-methylpyridine-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide](/img/structure/B2862311.png)

![N-(4-ethylphenyl)-2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2862315.png)

![5-{3-[(3-Isopropoxypropyl)amino]-7-methylimidazo[2,1-b][1,3]benzothiazol-2-yl}-2-methoxyphenol](/img/structure/B2862319.png)

![5-chloro-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2862320.png)

![(2Z)-2-[(3-fluoro-4-methoxyphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2862322.png)

![(1R,5S)-N-(3-methoxyphenyl)-3-methylene-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2862325.png)

![2-[(4,4-difluoro-1-phenylcyclohexyl)amino]-N-hydroxypyrimidine-5-carboxamide](/img/structure/B2862329.png)